molecular formula C14H21NO2S B15221168 tert-Butyl 2-methyl-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine-4-carboxylate

tert-Butyl 2-methyl-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine-4-carboxylate

Cat. No.: B15221168
M. Wt: 267.39 g/mol
InChI Key: ZRVSAJABHKPZCX-UHFFFAOYSA-N
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Description

tert-Butyl 2-methyl-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine-4-carboxylate is a heterocyclic compound that features a thienoazepine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-methyl-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thienoazepine precursor with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-methyl-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioether.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-methyl-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine-4-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its thienoazepine core is of particular interest for developing new therapeutic agents.

Medicine

In medicine, derivatives of this compound are being investigated for their potential to act as enzyme inhibitors or receptor modulators. These properties make it a candidate for the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique chemical properties make it suitable for applications in electronics and materials science.

Mechanism of Action

The mechanism of action of tert-Butyl 2-methyl-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-b]pyridine: Similar in structure but with a pyridine ring instead of an azepine ring.

    Thieno[2,3-b]azepine: Another thienoazepine compound with a different ring fusion pattern.

    Benzothiazepine: Contains a benzene ring fused to a thiazepine ring, offering different chemical properties.

Uniqueness

tert-Butyl 2-methyl-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine-4-carboxylate is unique due to its specific ring structure and the presence of the tert-butyl ester group. This combination of features provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H21NO2S

Molecular Weight

267.39 g/mol

IUPAC Name

tert-butyl 2-methyl-5,6,7,8-tetrahydrothieno[3,2-b]azepine-4-carboxylate

InChI

InChI=1S/C14H21NO2S/c1-10-9-11-12(18-10)7-5-6-8-15(11)13(16)17-14(2,3)4/h9H,5-8H2,1-4H3

InChI Key

ZRVSAJABHKPZCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)CCCCN2C(=O)OC(C)(C)C

Origin of Product

United States

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